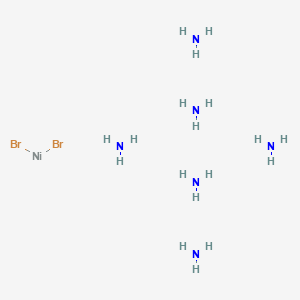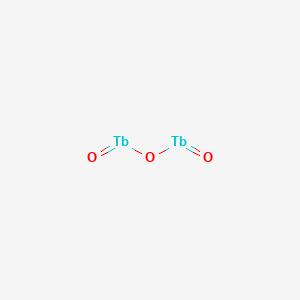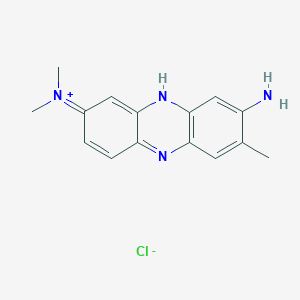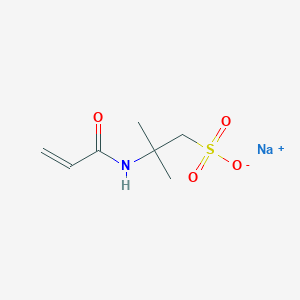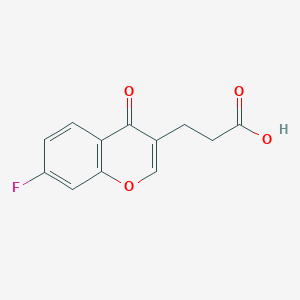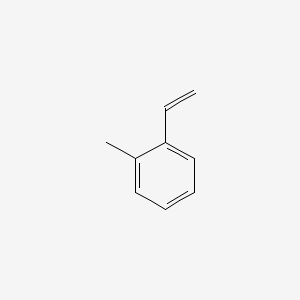![molecular formula C12H34Cl2Cu2N4O2 B7802512 Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)
Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride is a coordination compound that features copper(II) ions coordinated with N,N,N’,N’-tetramethylethylenediamine ligands and hydroxide bridges. This compound is known for its catalytic properties and is used in various organic synthesis reactions .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride typically involves the reaction of copper(II) chloride with N,N,N’,N’-tetramethylethylenediamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization[2][2].
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound[2][2].
化学反応の分析
Types of Reactions
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride undergoes various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Substitution: It can participate in ligand exchange reactions.
Coupling Reactions: It is effective in catalyzing C-N and C-O bond formation reactions.
Common Reagents and Conditions
Common reagents used with this compound include vinylboronic acids, imidazoles, and arylboronic acids. The reactions are typically carried out under aerobic conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in oxidative coupling reactions, the products are often biaryl compounds or other coupled products .
科学的研究の応用
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride is used extensively in scientific research due to its catalytic properties. Some applications include:
Organic Synthesis: It is used as a catalyst in various organic reactions, including oxidative coupling and cycloaddition reactions.
Material Science: It is used in the synthesis of novel materials with specific properties.
Biological Studies: It is studied for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism by which Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride exerts its catalytic effects involves the coordination of the copper(II) ions with the ligands, which facilitates the activation of substrates. The hydroxide bridges play a crucial role in stabilizing the intermediate species during the catalytic cycle .
類似化合物との比較
Similar Compounds
Copper(II) acetate: Another copper(II) complex used in similar catalytic applications.
Copper(II) hexafluoroacetylacetonate: Known for its use in organic synthesis and material science.
Uniqueness
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride is unique due to its specific ligand environment and the presence of hydroxide bridges, which enhance its catalytic efficiency and stability compared to other copper(II) complexes .
特性
IUPAC Name |
dicopper;N,N,N',N'-tetramethylethane-1,2-diamine;dichloride;dihydroxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+2;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGFQMSXIWLPOB-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.CN(C)CCN(C)C.[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34Cl2Cu2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
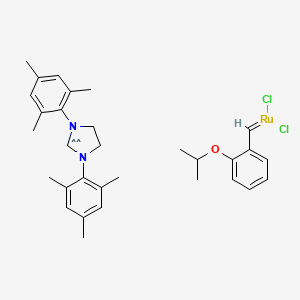
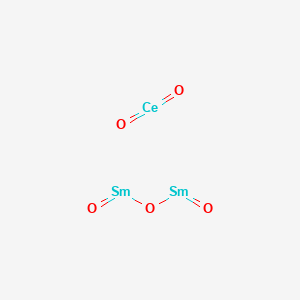
![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)
